![molecular formula C15H11IN2O2S B5102224 5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5102224.png)
5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione, commonly known as IodoPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IodoPA belongs to the thiazolidinedione class of compounds and has been studied extensively for its biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of IodoPA is not fully understood, but it is believed to act on various signaling pathways involved in cell growth and survival. IodoPA has been shown to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are two key signaling proteins involved in cancer cell growth. In addition, IodoPA has been shown to activate AMP-activated protein kinase (AMPK), which plays a role in regulating glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects
IodoPA has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-diabetic effects. Studies have shown that IodoPA can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and improve insulin sensitivity. In addition, IodoPA has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of IodoPA is its high purity and yield, which makes it a valuable compound for scientific research. In addition, IodoPA has been shown to have low toxicity and good stability, making it suitable for in vitro and in vivo studies. However, one limitation of IodoPA is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on IodoPA, including:
1. Investigating the potential of IodoPA as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
2. Exploring the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of IodoPA.
3. Developing novel formulations or delivery systems to improve the solubility and bioavailability of IodoPA.
4. Conducting clinical trials to evaluate the safety and efficacy of IodoPA in human subjects.
5. Studying the potential of IodoPA as a lead compound for the development of new drugs with improved pharmacological properties.
Conclusion
In conclusion, IodoPA is a promising compound with potential therapeutic applications in various diseases. Its high purity and yield, low toxicity, and good stability make it a valuable compound for scientific research. Future research on IodoPA may lead to the development of new drugs with improved efficacy and safety profiles.
Synthesemethoden
IodoPA can be synthesized through a multi-step process involving the reaction of 4-iodoaniline with thionyl chloride to form the corresponding chloro compound. This intermediate is then reacted with phenylglyoxal to form the desired thiazolidinedione product. The synthesis of IodoPA has been optimized to yield high purity and yield, making it a valuable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
IodoPA has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Studies have shown that IodoPA can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, IodoPA has been shown to have anti-inflammatory effects and can improve insulin sensitivity, making it a potential treatment for diabetes.
Eigenschaften
IUPAC Name |
5-(4-iodoanilino)-3-phenyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN2O2S/c16-10-6-8-11(9-7-10)17-13-14(19)18(15(20)21-13)12-4-2-1-3-5-12/h1-9,13,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOHVZOSSVANIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.